Bruceolline B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

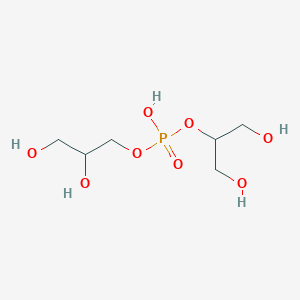

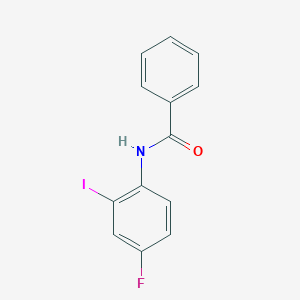

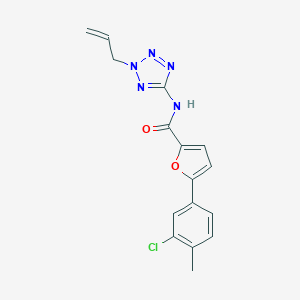

Bruceolline B is a natural product that has been isolated from the roots of Brucea mollis Wall. It is a member of the quassinoid family of compounds and has been found to possess a wide range of biological activities.

Scientific Research Applications

Anticancer Properties

- Indole Alkaloids and Quassinoids in Cancer Treatment : Compounds like bruceollines and bruceine D, extracted from Brucea mollis and Brucea javanica, have shown potential in cancer treatment. Studies have identified these compounds' cytotoxic activities and their mechanisms of action in various cancer cell lines (Chen et al., 2011), (Xie et al., 2019).

Anti-Inflammatory and Antiviral Applications

- Bruceine D in Inflammatory and Viral Conditions : Bruceine D, closely related to Bruceolline B, has been studied for its applications in treating inflammatory conditions like ulcerative colitis and its antiviral properties, including its effectiveness against plant viruses (Dou et al., 2018), (Shen et al., 2008).

Synthesis and Structural Studies

- Synthetic Approaches for Bruceollines : Efforts have been made to synthesize various bruceollines, which could be crucial for understanding this compound's potential. These syntheses aid in bioassays and further biological studies (Scarpi et al., 2017), (Jordan et al., 2011).

Potential for Antimalarial and Antiparasitic Treatment

- Antimalarial and Antiparasitic Effects : While not specific to this compound, studies on bruceine A and related compounds from Brucea javanica suggest potential applications in treating malaria and other parasitic infections (Nakao et al., 2009).

properties

CAS RN |

159194-91-9 |

|---|---|

Molecular Formula |

C26H28N2O12 |

Molecular Weight |

560.5 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

InChI |

InChI=1S/C26H28N2O12/c29-8-15-18(30)20(32)22(34)25(39-15)37-9-16-19(31)21(33)23(35)26(40-16)38-14-7-12-17-11(5-6-27-12)10-3-1-2-4-13(10)28(17)24(14)36/h1-7,15-16,18-23,25-26,29-35H,8-9H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |

InChI Key |

VNELTEBGMWTQED-NXEOTYAVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |

SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |

synonyms |

5-O-glucopyranosyl-1-6-glucopyranosylcanthin-6-one bruceolline B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)

![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)

![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)

![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)

![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)